3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI)
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Overview
Description
3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework.
Preparation Methods
The synthesis of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) can be achieved through several methods. One effective method involves the bridged-Ritter reaction, where a carbenium ion reacts with a nitrile group, followed by subsequent events to yield a cyclic imine product . This reaction is typically carried out in the presence of concentrated sulfuric acid, and the relative compositions of the products can be controlled by varying the reaction conditions .
Chemical Reactions Analysis
3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a building block in the synthesis of biologically active molecules, including potential anticancer agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Catalysis: It can be used in asymmetric catalysis due to its chiral nature.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) involves its interaction with molecular targets through its nitrogen atom and bicyclic structure. These interactions can influence various biochemical pathways, making it a valuable compound in medicinal chemistry. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) can be compared with other similar bicyclic compounds, such as:
3-Substituted 3-Azabicyclo[3.3.1]nonan-9-one oximes: These compounds have similar bicyclic structures but differ in their functional groups and reactivity.
Bicyclo[3.3.1]nonane derivatives: These compounds share the bicyclic framework but have different substituents and applications.
The uniqueness of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) lies in its specific structure and the presence of the acetonitrile group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
791525-60-5 |
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Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-(3-azabicyclo[4.2.1]nonan-3-yl)acetonitrile |
InChI |
InChI=1S/C10H16N2/c11-4-6-12-5-3-9-1-2-10(7-9)8-12/h9-10H,1-3,5-8H2 |
InChI Key |
IJRKTTYKXWSTIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CCN(C2)CC#N |
Origin of Product |
United States |
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